molecular formula C18H23N3O5 B7706452 N-allyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-allyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7706452
M. Wt: 361.4 g/mol
InChI Key: ACETURSXCKQQSC-UHFFFAOYSA-N
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Description

N-allyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-allyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. In addition, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-allyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and protect neurons from oxidative stress. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its diverse biological activities. This compound has been shown to have anticancer, antifungal, and antibacterial properties, as well as neuroprotective effects. However, one limitation of using this compound in lab experiments is its complex synthesis method. The multi-step process required to synthesize this compound may limit its availability for researchers.

Future Directions

There are several future directions for research on N-allyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Another direction is to study its mechanism of action in more detail. In addition, researchers may explore the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, researchers may investigate alternative synthesis methods to make this compound more readily available for use in lab experiments.

Synthesis Methods

The synthesis of N-allyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process. The first step involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with allylamine to form N-allyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-amine. Finally, this amine is reacted with butanoyl chloride to form N-allyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-allyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in medicine. It has been shown to have anticancer, antifungal, and antibacterial properties. In addition, this compound has been studied for its potential use as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

N-prop-2-enyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-5-9-19-15(22)7-6-8-16-20-18(21-26-16)12-10-13(23-2)17(25-4)14(11-12)24-3/h5,10-11H,1,6-9H2,2-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACETURSXCKQQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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